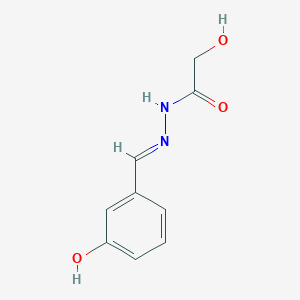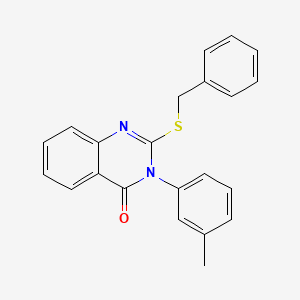![molecular formula C22H28N2O3S B6134732 7-(2,3-dimethoxybenzyl)-2-(2-thienylcarbonyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6134732.png)
7-(2,3-dimethoxybenzyl)-2-(2-thienylcarbonyl)-2,7-diazaspiro[4.5]decane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(2,3-dimethoxybenzyl)-2-(2-thienylcarbonyl)-2,7-diazaspiro[4.5]decane is a chemical compound that has gained attention in the scientific community due to its potential application in drug development. The compound is a spirocyclic molecule that contains a diazaspirodecane core structure, which makes it a unique and promising candidate for drug design.
Wirkmechanismus
The mechanism of action of 7-(2,3-dimethoxybenzyl)-2-(2-thienylcarbonyl)-2,7-diazaspiro[4.5]decane is not fully understood. However, it has been suggested that the compound may act by inhibiting key enzymes or proteins involved in the growth and proliferation of cancer cells, viruses, or bacteria.
Biochemical and Physiological Effects:
Studies have shown that 7-(2,3-dimethoxybenzyl)-2-(2-thienylcarbonyl)-2,7-diazaspiro[4.5]decane exhibits potent cytotoxicity against various cancer cell lines, including breast, lung, and colon cancer. The compound has also been shown to exhibit antiviral activity against the hepatitis B virus and antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA).
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 7-(2,3-dimethoxybenzyl)-2-(2-thienylcarbonyl)-2,7-diazaspiro[4.5]decane in lab experiments is its unique structure, which makes it a promising candidate for drug design. However, the synthesis of the compound is a multi-step process that requires the use of various reagents and catalysts, which can be time-consuming and expensive.
Zukünftige Richtungen
Further research is needed to fully understand the mechanism of action of 7-(2,3-dimethoxybenzyl)-2-(2-thienylcarbonyl)-2,7-diazaspiro[4.5]decane and its potential application in drug development. Some possible future directions include:
1. Investigating the compound's activity against other types of cancer and viruses.
2. Developing more efficient and cost-effective synthesis methods for the compound.
3. Conducting preclinical studies to evaluate the safety and efficacy of the compound in animal models.
4. Exploring the potential of the compound as a lead compound for the development of new drugs.
Synthesemethoden
The synthesis of 7-(2,3-dimethoxybenzyl)-2-(2-thienylcarbonyl)-2,7-diazaspiro[4.5]decane is a multi-step process that involves the use of various reagents and catalysts. The most commonly used method for synthesizing the compound is through a one-pot reaction that involves the condensation of 2,3-dimethoxybenzaldehyde, 2-thiophenecarboxylic acid, and 1,2-diaminocyclohexane in the presence of a Lewis acid catalyst.
Wissenschaftliche Forschungsanwendungen
The unique structure of 7-(2,3-dimethoxybenzyl)-2-(2-thienylcarbonyl)-2,7-diazaspiro[4.5]decane has made it a promising candidate for drug development. The compound has been shown to exhibit potent antitumor, antiviral, and antibacterial activities, making it a potential candidate for the treatment of various diseases.
Eigenschaften
IUPAC Name |
[9-[(2,3-dimethoxyphenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]-thiophen-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3S/c1-26-18-7-3-6-17(20(18)27-2)14-23-11-5-9-22(15-23)10-12-24(16-22)21(25)19-8-4-13-28-19/h3-4,6-8,13H,5,9-12,14-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOOBJGHOARGYBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)CN2CCCC3(C2)CCN(C3)C(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(2,3-Dimethoxybenzyl)-2-(2-thienylcarbonyl)-2,7-diazaspiro[4.5]decane | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-N-{[2-(methylthio)-5-pyrimidinyl]methyl}ethanamine](/img/structure/B6134654.png)
![N-(4-ethylphenyl)-2-{[5-(2-hydroxyethyl)-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetamide](/img/structure/B6134655.png)

![methyl 5-{[1-(2,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B6134662.png)


![1-{[1-(2-cyclohexylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-[(1-methyl-1H-imidazol-2-yl)methyl]piperazine](/img/structure/B6134676.png)
![N-{2-[(3,4-dimethylphenyl)amino]-1-methyl-2-oxoethyl}-2-thiophenecarboxamide](/img/structure/B6134679.png)
![2-(2-chlorobenzyl)-4-[5-(methoxymethyl)-2-furoyl]morpholine](/img/structure/B6134683.png)

![N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-(2-pyridinylthio)acetamide](/img/structure/B6134702.png)
![2-[(2,6-dichlorophenoxy)acetyl]-N-ethylhydrazinecarbothioamide](/img/structure/B6134706.png)
![1-(1-{1-[3-(3-fluorophenyl)propanoyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)ethanol](/img/structure/B6134719.png)
![3-[2-({[3-(3-fluoro-4-methoxyphenyl)-1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}amino)ethyl]-1,3-oxazolidin-2-one](/img/structure/B6134748.png)